5-isopropyl-N-methyltetrahydrofuran-3-amine
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Overview
Description
5-isopropyl-N-methyltetrahydrofuran-3-amine is an organic compound that belongs to the class of amines It features a tetrahydrofuran ring substituted with an isopropyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-methyltetrahydrofuran-3-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural with methylamine using a non-noble metal catalyst, such as monodisperse cobalt nanoparticles covered by a thin carbon layer . This reaction is typically carried out under mild conditions (60°C and 4 bar H2) using ethanol as a solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process can be scaled up by combining fixed bed reactors, achieving high conversion rates and maintaining stability over extended operation periods .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce various substituted amines or amides.
Scientific Research Applications
5-isopropyl-N-methyltetrahydrofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of 5-isopropyl-N-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The tetrahydrofuran ring provides structural stability and can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Aminotetrahydrofuran: A structurally similar compound with a tetrahydrofuran ring and an amine group.
N-methyl-2-pyrrolidone: Another amine-containing compound with a different ring structure.
5-methyl-1,3,4-thiadiazole-2-amine: A compound with a similar amine functionality but different heterocyclic structure.
Uniqueness
5-isopropyl-N-methyltetrahydrofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-5-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-4-7(9-3)5-10-8/h6-9H,4-5H2,1-3H3 |
InChI Key |
NWGPYUTVMUJUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CO1)NC |
Origin of Product |
United States |
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